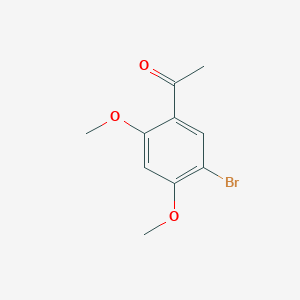
1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone
Übersicht
Beschreibung
1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone is a chemical compound with the molecular formula C10H11BrO3 . It is related to other compounds such as 1-(5-Bromo-2,4-dimethoxyphenyl)prop-2-en-1-amine and (5-bromo-2,4-dimethoxyphenyl)(pyrrolidin-1-yl)methanone .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1-(5-bromo-2,4-dimethoxyphenyl)prop-2-en-1-amine was synthesized by adding benzaldehyde derivatives and 50% KOH aqueous solution to a solution of 1-(5-bromo-2,4-dimethoxyphenyl)ethan-1-one in methanol .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C10H11BrO3 . It contains a bromine atom and two methoxy groups attached to a phenyl ring, and an ethanone group attached to the phenyl ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Protective Group Application:
- Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, highlighting its effectiveness as a chemical protective group in synthesis processes (Li Hong-xia, 2007).
Investigation as a Psychoactive Substance:
- Texter et al. (2018) and Power et al. (2015) studied 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a new psychoactive substance. These studies focused on its pyrolysis products, synthesis, and identification. They revealed the potential formation of harmful substances upon pyrolysis and highlighted the risks associated with its use (Texter et al., 2018), (Power et al., 2015).
Photochemical Study of a Lignin Model Dimer:
- Castellan et al. (1990) explored the photochemical properties of 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin), an α-carbonyl β-1 lignin model dimer. The study provided insights into its photochemical reactivity and potential applications in understanding lignin photochemistry (Castellan et al., 1990).
Bromination of Aromatic Ethers:
- Yong-nan (2012) demonstrated the synthesis of Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, emphasizing a novel method for electrophilic aromatic bromination. This study contributes to the development of safer and more efficient bromination techniques in organic synthesis (Xu Yong-nan, 2012).
Metabolism Study:
- Kanamori et al. (2002) analyzed the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites. This research provides essential information on the metabolic pathways of this compound in biological systems (Kanamori et al., 2002).
Synthesis of Thiazole Derivatives:
- Bashandy et al. (2008) reported the preparation of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, demonstrating its utility in synthesizing compounds with potential fungicidal activity (Bashandy et al., 2008).
Carbonic Anhydrase Inhibitory Properties:
- Balaydın et al. (2012) explored the inhibitory effects of bromophenols, including (2-Bromo-3,4-dimethoxyphenyl) (3,4-dimethoxyphenyl)methanone, on human carbonic anhydrase, an enzyme target for treating various disorders. This study contributes to the development of new pharmaceutical agents (Balaydın et al., 2012).
Antifungal Activity Study:
- Yang et al. (2004) conducted a study on the synthesis of heterocyclic thio ethanone derivatives from 2-bromo-1-(2,3,4-trimethoxyphenyl)ethanone, investigating their antifungal activities. This research offers insights into the potential biomedical applications of these compounds (Yang et al., 2004).
Zukünftige Richtungen
The future directions for the study of 1-(5-Bromo-2,4-dimethoxyphenyl)-ethanone and related compounds could involve further exploration of their inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase . This could potentially lead to the development of new therapeutic agents for diseases such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
1-(5-bromo-2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOFODHXGBOZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)



![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)



![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)


